Curculigoside B
Overview
Description
Curculigoside B is a phenolic glycoside that has been isolated from a variety of plant sources . It can be found in Curculigo orchioides and can be isolated by high-speed counter-current chromatography . Curculigosides B and D have in vitro activity against β-amyloid aggregation .
Synthesis Analysis
Curculigoside B can be synthesized by stress and amino acids in static culture of Curculigo orchioides . The presence of curculigoside in all extracts was confirmed by Fourier transform infrared spectroscopy, high-performance thin layer chromatography analysis with standard compound of curculigoside .Molecular Structure Analysis
Curculigoside B has a molecular formula of C21H24O11 . The structure of curculigoside was confirmed by spectroscopic methods, including single-crystal X-ray diffraction analysis and 1D and 2D NMR .Chemical Reactions Analysis
Curculigoside B has been found to have in vitro activity against β-amyloid aggregation . It is fragmented into m/z 290.271 [M + H-C6H12O5]+ after releasing the C6H12O5 molecule and then becomes 276.244 [M + H-CH2]+ due to the release of CH2 .Physical And Chemical Properties Analysis
Curculigoside B has a molecular formula of C21H24O11 . The structure of curculigoside was confirmed by spectroscopic methods, including single-crystal X-ray diffraction analysis and 1D and 2D NMR .Scientific Research Applications
Mental Health and Neuroprotection
Curculigoside has been studied for its effects on fear extinction and depression-like behaviors in mice. It facilitates fear extinction and alleviates depression-like behaviors, likely by increasing brain-derived neurotrophic factor (BDNF) expression and activating the Akt-mTOR signaling pathway in the hippocampus (Yang et al., 2019). Additionally, it exhibits significant anti-depressant-like activity, possibly through the upregulation of dopamine, norepinephrine, serotonin, and BDNF expression in the hippocampus of chronic mild stress rats (Wang et al., 2016).
Bone Health and Osteogenesis
Curculigoside has shown promising results in improving osteogenesis, particularly in human amniotic fluid-derived stem cells (hAFSCs). It stimulates alkaline phosphatase activity and calcium deposition in these cells, enhancing osteogenic differentiation in a dose-dependent manner (Liu et al., 2014). It also influences mesenchymal stem cell fate in aging mice, promoting osteogenesis and decreasing adipogenesis, thus impacting bone-fat balance in marrow (Wang et al., 2021).
Cardiovascular Health
Curculigoside provides protection against cardiovascular disorders. It attenuates human umbilical vein endothelial cell injury induced by H2O2 and myocardial ischemia-reperfusion injury by inhibiting the opening of the mitochondrial permeability transition pore, which is crucial for cardiovascular health (Wang et al., 2010), (Zhao et al., 2020).
Antioxidant Properties
It has notable antioxidant properties, protecting cells from oxidative stress. This is evident in its ability to protect endothelial cells against oxidative injury induced by H2O2 (Wang et al., 2010) and in normal human breast epithelial cells from H2O2-induced oxidative stress (Chang et al., 2018).
Gastrointestinal Health
Curculigoside has been found to attenuate Helicobacter pylori-induced inflammation and apoptosis in gastric mucosal epithelial cells, offering a potential therapeutic avenue for managing gastric ulcers and related conditions (Li & Su, 2023).
Immune System Modulation
The compound also augments cell-mediated immune responses in metastatic tumor-bearing animals, enhancing natural killer (NK) cell activity and modulating cytokine levels, suggesting its potential in cancer therapy (Murali & Kuttan, 2016).
Arthritis Treatment
Curculigoside exerts anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway, offering a potential treatment for arthritis (Tan et al., 2019).
Safety And Hazards
Future Directions
The medicinal value of the genus Curculigo, including Curculigoside B, needs to further investigate its pharmacological mechanisms . The application of herbal medicine was gradually developed in scientific methods . The protective effect of Curculigoside B on Alzheimer’s disease and bone loss in iron-overload-related diseases has been suggested .
properties
IUPAC Name |
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYHORWVKHYCQ-PEVLUNPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162478 | |
Record name | Curculigoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Curculigoside B | |
CAS RN |
143601-09-6 | |
Record name | Curculigoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curculigoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.